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molecular formula C13H7FO B1347075 2-Fluoro-9-fluorenone CAS No. 343-01-1

2-Fluoro-9-fluorenone

Cat. No. B1347075
M. Wt: 198.19 g/mol
InChI Key: CNCFLCLXJBPMIR-UHFFFAOYSA-N
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Patent
US04438272

Procedure details

2-Fluorofluorene (824.7 g, 4.48 mol) was dissolved in pyridine (4 L) and stirred. A 40% solution of Triton B (100 mL of benzyltrimethylammonium hydroxide 40% in pyridine according to a general procedure of U. Sprinzak, J. Amer. Chem. Soc. 80 (1958) 5449) was added and oxygen was bubbled into the vigorously stirred solution. This exothermic reaction was run for 20 hours whereupon an additional portion of the Triton B solution (50 mL) was added with continued stirring and oxygen addition for an additional 24 hours. The resulting dark green reaction mixture was treated with Norite (100 g, neutralized charcoal), stirred for 30 minutes and filtered through a Celite pad (diatomaceous earth filter aid). The filter pad was then washed with pyridine (1 L). The combined filtrates were concentrated to a small volume in vacuo with heat. A 5% solution of hydrochloric acid in water (1 L) was added and the pyridine was azeotrophed in vacuo with heat. This process was repeated until a total of 6-8 L of water were evaporated. The granular product was filtered and washed with water (4 L) and air dried. The yellow-orange product was distilled through a large bore short path distillation apparatus (bp 167°-170° C.; 1.5 mm Hg) to yield into a chilled receiving flask the bright yellow 2-fluoro-9-fluorenone (600 g) with a m.p. 113°-115° C. and m/e+. 198 for C13H7FO.
Quantity
824.7 g
Type
reactant
Reaction Step One
Quantity
4 L
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:14]=[CH:13][C:12]2[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[CH2:5][C:4]=2[CH:3]=1.[OH-:15].C([N+](C)(C)C)C1C=CC=CC=1.O=O.C>N1C=CC=CC=1>[F:1][C:2]1[CH:14]=[CH:13][C:12]2[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5](=[O:15])[C:4]=2[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
824.7 g
Type
reactant
Smiles
FC1=CC=2CC3=CC=CC=C3C2C=C1
Name
Quantity
4 L
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].C(C1=CC=CC=C1)[N+](C)(C)C
Step Four
Name
solution
Quantity
50 mL
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
80 (1958) 5449) was added
CUSTOM
Type
CUSTOM
Details
oxygen was bubbled into the vigorously stirred solution
CUSTOM
Type
CUSTOM
Details
This exothermic reaction
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
with continued stirring
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered through a Celite pad (diatomaceous earth filter aid)
WASH
Type
WASH
Details
The filter pad was then washed with pyridine (1 L)
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates were concentrated to a small volume in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
with heat
ADDITION
Type
ADDITION
Details
A 5% solution of hydrochloric acid in water (1 L) was added
TEMPERATURE
Type
TEMPERATURE
Details
with heat
CUSTOM
Type
CUSTOM
Details
were evaporated
FILTRATION
Type
FILTRATION
Details
The granular product was filtered
WASH
Type
WASH
Details
washed with water (4 L) and air
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
The yellow-orange product was distilled through
DISTILLATION
Type
DISTILLATION
Details
path distillation apparatus (bp 167°-170° C.; 1.5 mm Hg)

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=2C(C3=CC=CC=C3C2C=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 600 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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